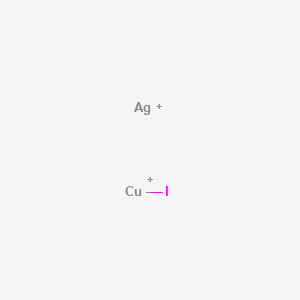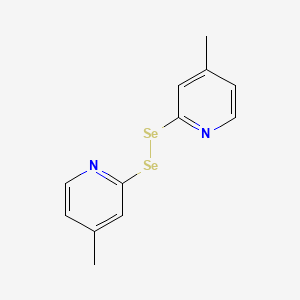
Pyridine, 2,2'-diselenobis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-diselenobis[4-methyl-]: is a compound that belongs to the class of organoselenium compounds It is characterized by the presence of two selenium atoms bonded to pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[4-methyl-] typically involves the reaction of pyridine derivatives with selenium reagents. One common method is the reaction of 4-methylpyridine with selenium dioxide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[4-methyl-] may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,2’-diselenobis[4-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes and form stable intermediates.
Common Reagents and Conditions:
- **Substitution
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent.
Reduction: Reduction of Pyridine, 2,2’-diselenobis[4-methyl-] can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Propiedades
Número CAS |
496043-97-1 |
|---|---|
Fórmula molecular |
C12H12N2Se2 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-3-5-13-11(7-9)15-16-12-8-10(2)4-6-14-12/h3-8H,1-2H3 |
Clave InChI |
MXWLVRHZAMZGIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)[Se][Se]C2=NC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
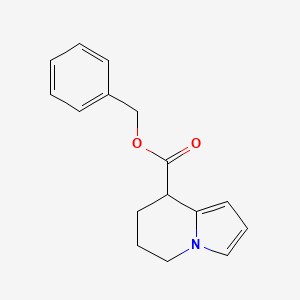


![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
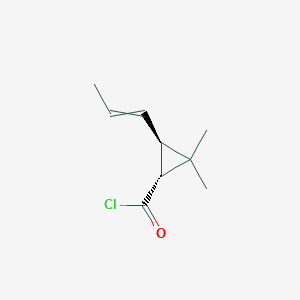
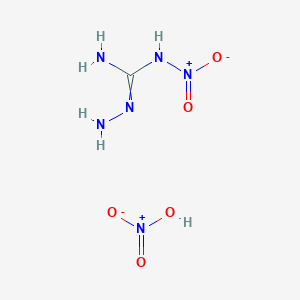
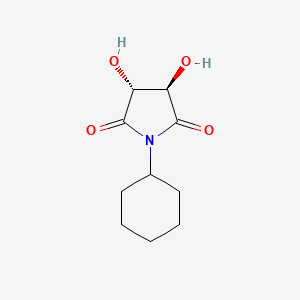
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
